1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
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Description
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceutical drugs. Research efforts have developed methods for the synthesis of 3-arylsulfonylquinoline derivatives, which are significant in pharmaceutical contexts. For instance, a tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides has been shown to efficiently form 3-arylsulfonylquinoline derivatives through a sulfonylation-cyclization-aromatization process without the addition of metals (Zhang et al., 2016). This method offers a straightforward route to the formation of C-S bonds and quinoline rings in a single step.
Radical Cyclizations and Synthesis Methods
Further research into the radical cyclizations of cyclic ene sulfonamides has led to the formation of stable bicyclic and tricyclic aldimines and ketimines. This process includes the production of 3,4-dihydroquinolines via radical translocation reactions of N-(2-iodophenylsulfonyl)tetrahydroisoquinolines, highlighting a versatile method for constructing complex molecular structures (Zhang et al., 2013).
Cascade Halosulfonylation
A novel cascade three-component halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method, involving sulfonyl radical-triggered addition and cyclization, allows for the efficient construction of complex molecules, including the formation of C-S, C-C, and halogen bonds, thereby rapidly increasing molecular complexity (Zhu et al., 2016).
Properties
IUPAC Name |
1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-9-11(13)5-6-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDGGBFHVWRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.